molecular formula C13H12NNaO8S B580041 Sulpho SHPP CAS No. 106827-57-0

Sulpho SHPP

Cat. No. B580041
M. Wt: 365.288
InChI Key: CAUNXTYNSFVJSD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sulpho SHPP, also known as water-soluble Bolton-Hunter Reagent, is a specialty product used for proteomics research applications . It is used to conjugate tyrosine-like functional groups to primary amines, thereby increasing the number of tyrosyl groups that can be iodinated .


Synthesis Analysis

The synthesis of Sulpho SHPP involves the reaction of unsaturated lipids with concentrated sulfuric acid in the initial step to form a carbonium ion . This is followed by the reaction of phosphoric acid with vanillin to produce a phosphate ester, resulting in an increase in the reactivity of the carbonyl group .


Chemical Reactions Analysis

The sulfo-phospho-vanillin assay is a well-known method to measure the lipid content of microalgae . Following hydrolysis with sulfuric acid, a pink color develops after the addition of sulfo-phospho-vanillin and the absorbance at 530 nm is measured . The reaction requires a carbon-carbon double bond . The carbonium ion reacts with the carbonyl group of phosphovanillin to form a colored compound, which is stabilized by resonance .


Physical And Chemical Properties Analysis

Sulpho SHPP is water-soluble . It is ideal for proteins with masked or no tyrosine residues and has an optimal reaction at pH 8.5 . It is soluble in DMF (Dimethylformamide), DMSO (Dimethylsulfoxide), and water .

Scientific Research Applications

  • Quantitative Determination of Solid-Supported Amino Groups : Sulpho-SHPP is used for the quantitative determination of primary and/or secondary amino groups on solid supports. It introduces hydroxyphenyl groups per amino group reacted, which are involved in reducing Cu2+ to Cu+ in an alkaline medium. This method is valuable for estimating amino groups on biomedical matrices, aiding in the covalent immobilization of ligands like drugs and antibodies (Kakabakos et al., 1994).

  • Selective Radiolabeling of Cell Surface Proteins : Sulpho-SHPP is utilized for selective radiolabeling of cell surface proteins to high specific activities, surpassing the capacities of existing techniques. It preferentially labels proteins exposed at the cell surface, offering a method for differential labeling of membrane proteins (Thompson et al., 1987).

  • In Chemical Analysis of Sulfur Compounds : It has been used in the analysis of sulfur compound types in substances like asphalt, aiding in understanding the distribution and types of sulfur present in various materials (Green et al., 1993).

  • In Polymer Chemistry : Sulpho-SHPP is involved in the study of zwitterionic polyzwitterions, particularly in understanding their solubility in water and aqueous salt solutions. This research is significant for the development of polymers with specific properties (Hildebrand et al., 2016).

  • In Bioluminescence and Respiration Research : It's used to study the effects of environmental and synthetic sulphydryl group inhibitors on bioluminescence and respiration in organisms like Vibrio fischeri. Such research is crucial for understanding the biological impact of sulfur compounds (Kalcienė et al., 2007).

  • Fluorescent Probing and Imaging : Sulpho-SHPP is employed in the development of fluorescent probes for detecting and imaging sulfane sulfur in living cells and in vivo. This is pivotal in studying physiological and pathological functions of sulfur in biological systems (Han et al., 2018).

  • In Hydrogen Sulfide Signaling Research : Its derivatives are used in the study of hydrogen sulfide signaling in neuronal health and disease, particularly in understanding its role as a gasotransmitter in various physiological processes (Paul & Snyder, 2017).

Future Directions

Sulpho SHPP is useful for labeling cell surfaces without exposing the cells to membrane permeable solvents . It can be used before or after coupling to the molecule of interest . This makes it a valuable tool in proteomics research applications .

properties

IUPAC Name

sodium;1-[3-(4-hydroxyphenyl)propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO8S.Na/c15-9-4-1-8(2-5-9)3-6-12(17)22-14-11(16)7-10(13(14)18)23(19,20)21;/h1-2,4-5,10,15H,3,6-7H2,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUNXTYNSFVJSD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12NNaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657467
Record name Sodium 1-{[3-(4-hydroxyphenyl)propanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulpho SHPP

CAS RN

106827-57-0
Record name Sodium 1-{[3-(4-hydroxyphenyl)propanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulphosuccinimidyl-3-(4-hydroxyphenyl)propionate sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
22
Citations
SE Kakabakos, PE Tyllianakis, GP Evangelatos… - Biomaterials, 1994 - Elsevier
… the efficacy of the above standards, we prepared analogues of ITL and sulphoSHPP by … ITL or sulpho-SHPP, and those provided by a reference method using ITL and DTNB solutions. …
Number of citations: 38 www.sciencedirect.com
P Petrini, MC Tanzi, L Visai, F Casolini… - Journal of Biomaterials …, 2000 - Taylor & Francis
… (sulpho-SHPP, Pierce) for 20 h at C4±C. The weight ratio of heparin : sulpho-SHPP was 2 : 1. … distilled water to remove the excess of sulpho-SHPP and then lyophilized. The lyophilized …
Number of citations: 14 www.tandfonline.com
MV Nesterenko, M Tilley, SJ Upton - Microbios, 1995 - researchgate.net
… ; (B) silver stain of 2 plg protein from isolated membrane fraction; (C) radiolabelled surface proteins (5.0 x 10" cpm/lane; 10 h exposure) of sporozoites modified by "l-sulpho-SHPP; (D) …
Number of citations: 58 www.researchgate.net
BA Hodson, DS Pepper, J Dawes - Journal of Chromatography B …, 1991 - Elsevier
… It was prepared by derivatizing heparin with sulpho-SHPP essentially according to the method of Dawes and Pepper [4], and iodinating the derivative using the chloramine T method of …
Number of citations: 6 www.sciencedirect.com
DA Patel, JE Henry, TA Good - Brain research, 2007 - Elsevier
… 100 nmol of sulpho-SHPP was iodinated with 200 μCi of 125 … allowed to react to the iodinated sulpho-SHPP for 3 h at 4 C. … Lysozyme was iodinated directly without using sulpho-SHPP. …
Number of citations: 87 www.sciencedirect.com
PA REID, C WATTS - MHC Volume 1: A Practical Approach, 1997 - books.google.com
… Reagent (a) is sulpho-SHPP, a commercial reagent which permits labelling of a high specific activity (5)(Protocol 2). Reagents of type (b) have been developed by MS Bretscher at the …
Number of citations: 0 books.google.com
OJ Cordero, C Sarandeses, M Nogueira - FEBS letters, 1994 - Wiley Online Library
… 5 pg of ProTa in 10 ~1 of borate buffer were reacted with 0.3 pg of Sulpho-SHPP (Sulphosuccinimidyl(hidroxyphenyl)propionate) supplied by Pierce Europe (Holland) for at least 12 h at …
Number of citations: 37 febs.onlinelibrary.wiley.com
A Lanzavecchia, PA Reid, C Watts - Nature, 1992 - nature.com
… Cells were resuspended in 0,1 M NaHPO, at 0 C and labelled with "l-labelled sulpho-SHPP or DPSgtc as described"". Briefly, one reaction consisted of 1 nmol SHPP or DPSgtc (1 mM …
Number of citations: 213 www.nature.com
P Datta, S Ray - Journal of Labelled Compounds and …, 2020 - Wiley Online Library
… The modified AuNPs were conjugated with sulpho-SHPP using the amine groups of adenine bases and followed by their treatment with radioactive sodium iodide ( 124 I) and …
GE Kwan-Lim, T Ong, F Aosai, H Stauss… - International …, 1993 - academic.oup.com
… Hybridomas were surface labelled with 12SI using Sulpho-SHPP as described by Bretscher et al. (37). Approximately 1 mCi of 126I was used to label 20 x 106 hybridoma cells on ice …
Number of citations: 28 academic.oup.com

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